Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a tetrahydro ring system. Key structural elements include:
- A 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate backbone.
- A triazolo[4,3-a]pyridine moiety linked via a thioether-propanamido bridge.
Properties
IUPAC Name |
ethyl 6-methyl-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-3-28-20(27)18-14-8-7-13(2)12-15(14)30-19(18)22-17(26)9-11-29-21-24-23-16-6-4-5-10-25(16)21/h4-6,10,13H,3,7-9,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLADXTWQPPPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Triazole ring : Known for its pharmacological significance.
- Pyridine moiety : Often associated with various biological activities.
- Thioether linkage : Enhances interaction with biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 396.49 g/mol.
Research indicates that the biological activity of this compound may involve:
- Enzyme inhibition : Targeting specific enzymes related to cell proliferation and apoptosis.
- Receptor interaction : Modulating receptor activity linked to various signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally similar to this compound. Notably:
- In vitro studies : Showed significant cytotoxicity against various cancer cell lines (e.g., HT29 and Jurkat cells) with IC50 values ranging from 1.61 to 1.98 µg/mL for related compounds .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 | Jurkat |
| Compound 10 | 1.98 | HT29 |
Antimalarial Activity
A related study developed a series of [1,2,4]triazolo[4,3-a]pyridine derivatives that demonstrated promising antimalarial activity against Plasmodium falciparum, with some compounds showing IC50 values as low as 2.24 µM .
Case Studies
- Antitumor Agents : A series of thiazole-integrated pyrrolidinones were synthesized and tested for their anticancer properties. The presence of electron-donating groups significantly enhanced their activity against cancer cells .
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression .
Scientific Research Applications
Pharmacological Potential
The compound is noted for its activity as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are crucial for various neurological functions. This modulation can lead to therapeutic effects in conditions such as anxiety, depression, and schizophrenia. The interaction with mGluRs suggests a potential role in neuropharmacology by enhancing synaptic transmission and neuroprotection .
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[4,3-a]pyridine compounds exhibit anticancer properties . Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may inhibit tumor cell proliferation and induce apoptosis in cancer cells. This property is attributed to the compound's ability to interfere with cellular signaling pathways involved in cancer progression .
Structure-Activity Relationship Studies
The compound's unique structural features allow it to be a subject of structure-activity relationship (SAR) studies. Researchers can modify various components of the molecule to enhance its biological activity or reduce toxicity. These studies are essential for optimizing drug candidates before clinical trials .
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with potentially enhanced properties. Such derivatives could be explored for their pharmacokinetic profiles and therapeutic efficacy across different disease models .
Table: Summary of Key Research Findings
Comparison with Similar Compounds
Heterocyclic Core and Substituent Variations
The target compound shares structural motifs with several synthesized derivatives (Table 1).
Table 1: Structural Comparison of Heterocyclic Derivatives
Key Observations:
Heterocyclic Diversity: The target compound’s triazolo[4,3-a]pyridine group differs from the thiazolo[3,2-a]pyrimidine systems in , which feature sulfur and nitrogen in alternate positions. The benzo[b]thiophene core in the target compound and provides a rigid, planar structure, while thiazolo-pyrimidine derivatives (e.g., ) incorporate additional fused rings for conformational stability.
Substituent Effects :
- The thioether-propanamido bridge in the target compound introduces a flexible linker, contrasting with rigid substituents like the trimethoxybenzylidene group in . Flexible linkers may improve solubility but reduce crystallinity.
- Electron-withdrawing groups (e.g., 4-bromophenyl in ) and electron-donating groups (e.g., trimethoxy in ) influence electronic properties and reactivity.
Yield and Purity Considerations :
- Thiazolo-pyrimidine syntheses () report characterization via X-ray crystallography , indicating high purity and crystallinity.
- The target compound’s synthesis would likely require similar purification steps (e.g., chromatography, recrystallization) due to the complexity of the triazolo-thioether linkage.
Physicochemical and Spectroscopic Characterization
Shared Techniques :
Unique Approaches :
- X-ray Crystallography : Applied to thiazolo-pyrimidine derivatives () to resolve crystal packing and hydrogen-bonding networks. The target compound’s crystallinity may depend on the flexibility of its thioether-propanamido bridge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
